molecular formula C9H8BrN3O2 B13937526 6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione

Cat. No.: B13937526
M. Wt: 270.08 g/mol
InChI Key: GFQHRRRPYRLMFU-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of bromine and methyl groups attached to a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione typically involves multiple steps:

    Starting Material: The synthesis often begins with 2-aminonicotinonitrile.

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Condensation and Cyclization: The brominated intermediate undergoes condensation with formic acid, triethyl orthoformate, or formamide, followed by cyclization to form the pyridopyrimidine core.

    Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce the formation of undesirable by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidine derivatives .

Scientific Research Applications

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-2,8-dimethyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C9H8BrN3O2/c1-4-11-7-5(8(14)12-4)3-6(10)9(15)13(7)2/h3H,1-2H3,(H,11,12,14)

InChI Key

GFQHRRRPYRLMFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=O)N2C)Br)C(=O)N1

Origin of Product

United States

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